3-Cyclohexene-1-carbonitrile

Description

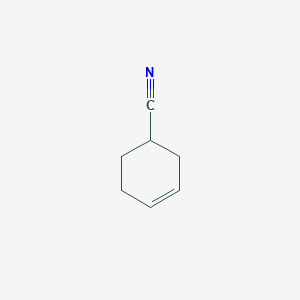

Structure

3D Structure

Properties

IUPAC Name |

cyclohex-3-ene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-2,7H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBNBQFUPDFFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861706 | |

| Record name | 3-Cyclohexene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-45-8 | |

| Record name | 3-Cyclohexene-1-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanocyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyanocyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyclohexene-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYANOCYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D65GN9AVCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyclohexene-1-carbonitrile

CAS Number: 100-45-8

This technical guide provides a comprehensive overview of 3-Cyclohexene-1-carbonitrile, a versatile bifunctional molecule of significant interest to researchers and professionals in organic synthesis and drug development. This document details its chemical and physical properties, a validated synthesis protocol, reactivity profile, and its applications as a key intermediate in the formation of complex molecular architectures.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct odor.[1] Its structure, featuring both a reactive double bond within a cyclohexene ring and a polar cyano group, makes it a valuable synthon in various chemical transformations.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 100-45-8 | [2][3] |

| Molecular Formula | C₇H₉N | [1][2] |

| Molecular Weight | 107.15 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 200.9 °C at 760 mmHg | [4] |

| Density | 0.94 g/cm³ | [4] |

| Refractive Index | 1.4720 - 1.4750 | [4] |

| Solubility | Insoluble in water | [4] |

| Flash Point | 65.8 °C | [4] |

| LogP | 1.86628 | [4] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-butadiene and acrylonitrile. This reaction forms the cyclohexene ring and incorporates the carbonitrile functionality in a single, atom-economical step.

Experimental Protocol: Diels-Alder Cycloaddition

Reactants:

-

1,3-Butadiene

-

Acrylonitrile

-

Hydroquinone (inhibitor)

-

Benzene (solvent)

Procedure:

-

In a high-pressure stainless-steel reaction vessel, combine acrylonitrile and a small amount of hydroquinone to inhibit polymerization.

-

Cool the vessel to -10°C and add liquefied 1,3-butadiene.

-

Seal the reaction vessel and heat to 150°C for 4 hours.

-

After cooling to room temperature, carefully vent any unreacted butadiene.

-

Transfer the reaction mixture to a distillation apparatus.

-

Remove the solvent (benzene) and any unreacted acrylonitrile by distillation at atmospheric pressure.

-

The crude this compound is then purified by vacuum distillation.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the olefinic protons of the cyclohexene ring, as well as the aliphatic protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the nitrile carbon, the two sp² hybridized carbons of the double bond, and the four sp³ hybridized carbons of the ring.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the nitrile group (C≡N) stretching vibration is typically observed around 2240 cm⁻¹. The C=C stretching vibration of the cyclohexene ring will appear around 1650 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (107.15 g/mol ).

Reactivity and Chemical Transformations

The bifunctional nature of this compound allows for a diverse range of chemical transformations, making it a valuable intermediate in multi-step syntheses.

-

Reactions of the Alkene: The double bond can undergo various addition reactions, including hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, to introduce further functionality to the cyclohexyl ring.

-

Reactions of the Nitrile: The cyano group can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones.

These transformations provide access to a wide array of substituted cyclohexanes, which are common motifs in pharmaceuticals and other biologically active molecules.

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial building block in the synthesis of various complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The cyclohexene scaffold is a common feature in many natural products and synthetic drugs. The ability to introduce diverse functional groups through the alkene and nitrile moieties makes this compound a versatile starting material for the construction of novel molecular entities.

While specific, publicly disclosed examples of its direct use in currently marketed drugs are proprietary, the chemical literature demonstrates its utility in the synthesis of research compounds and as a key intermediate for creating libraries of molecules for drug discovery screening. Its derivatives are investigated for a range of therapeutic areas due to the prevalence of the substituted cyclohexane core in medicinal chemistry.

Safety, Handling, and Storage

This compound is a combustible liquid and should be handled with appropriate safety precautions.

-

Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Logical Relationship Diagram

The following diagram illustrates the central role of the Diels-Alder reaction in the synthesis of this compound and its subsequent potential for diversification into various functionalized cyclohexane derivatives.

Caption: Synthesis and derivatization of this compound.

References

Synthesis of 3-Cyclohexene-1-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Cyclohexene-1-carbonitrile, a valuable intermediate in organic synthesis, prepared from the Diels-Alder reaction of 1,3-butadiene and acrylonitrile. This document details the underlying chemical principles, reaction mechanisms, and experimental protocols for both non-catalyzed and Lewis acid-catalyzed pathways. Quantitative data on reaction conditions, yields, and stereoselectivity are presented in tabular format for clear comparison. Furthermore, detailed experimental workflows and reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthesis process. This guide is intended to serve as a practical resource for researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

This compound, also known as 4-cyanocyclohexene, is a versatile bifunctional molecule incorporating both a reactive alkene and a nitrile group. This structure makes it a valuable building block in the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. The primary and most efficient route to this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-butadiene (the diene) and acrylonitrile (the dienophile).[1] This pericyclic reaction is characterized by its high atom economy and the formation of a six-membered ring in a single, concerted step.

This guide will explore the key aspects of this synthesis, including the reaction mechanism, stereochemical outcomes, the influence of catalysts, and detailed procedures for its practical execution and purification.

Reaction Mechanism and Stereochemistry

The synthesis of this compound proceeds via a thermal [4+2] cycloaddition, a cornerstone of modern organic synthesis.[1] In this reaction, the π-electron systems of the conjugated diene (1,3-butadiene) and the dienophile (acrylonitrile) interact through a cyclic transition state to form two new sigma bonds, resulting in a cyclohexene ring.

The Diels-Alder Reaction

The reaction is a concerted process, meaning all bond-forming and bond-breaking events occur in a single transition state. The diene must adopt an s-cis conformation to allow for the necessary orbital overlap with the dienophile.

Stereoselectivity: Endo vs. Exo Products

The Diels-Alder reaction can result in two diastereomeric products: the endo and exo isomers. The "endo rule" often predicts the preferential formation of the endo product due to secondary orbital interactions that stabilize the transition state. However, in the case of the uncatalyzed reaction between 1,3-butadiene and acrylonitrile, experimental evidence suggests that the kinetic endo:exo ratio is close to 1:1, indicating a lack of significant endo preference.[2]

Lewis acid catalysis can significantly alter this outcome. By coordinating to the nitrile group of acrylonitrile, a Lewis acid increases the dienophile's reactivity and can enhance the formation of the endo product.[3][4]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Non-Catalyzed Thermal Synthesis

This protocol is adapted from a high-yield industrial process and is suitable for larger-scale synthesis.[5]

Materials:

-

1,3-Butadiene (liquefied gas)

-

Acrylonitrile

-

Phenothiazine (polymerization inhibitor)

-

Stainless steel autoclave equipped with a stirrer, heating mantle, and reactant feed lines.

Procedure:

-

Charge the stainless steel autoclave with an initial amount of acrylonitrile containing a polymerization inhibitor such as phenothiazine (e.g., 5000 ppm relative to the total reactants).

-

Heat the autoclave to 180°C with stirring.

-

Prepare a premixed solution of acrylonitrile and 1,3-butadiene in a molar ratio of approximately 1.0:0.9.

-

Continuously feed the premixed reactant solution into the heated autoclave at a constant rate over a period of 4 hours.

-

Maintain the reaction temperature at 180°C throughout the addition.

-

After the addition is complete, allow the reaction to continue for a short period to ensure complete conversion.

-

Cool the autoclave to room temperature and carefully vent any unreacted butadiene.

-

The crude product is a mixture of this compound, unreacted acrylonitrile, the polymerization inhibitor, and byproducts.

Purification:

-

The crude reaction mixture is subjected to fractional distillation under reduced pressure.

-

Unreacted acrylonitrile is first removed at a lower temperature.

-

The main product, this compound, is then distilled at its boiling point (e.g., 60°C at 0.7 mm Hg).

-

The high-boiling residue containing the polymerization inhibitor and byproducts is left behind.

Lewis Acid-Catalyzed Synthesis (General Procedure)

This protocol outlines a general procedure for a Lewis acid-catalyzed reaction, which can be performed at a smaller scale and lower temperatures.

Materials:

-

1,3-Butadiene (can be generated in situ from 3-sulfolene or used as a condensed liquid)

-

Acrylonitrile

-

Lewis Acid (e.g., Aluminum chloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂))

-

Anhydrous dichloromethane (solvent)

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve acrylonitrile in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the Lewis acid (e.g., 0.1 to 0.5 equivalents) to the stirred solution.

-

Add a chilled solution of 1,3-butadiene in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 2-4 hours, then warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by TLC or GC analysis.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Alternatively, for larger quantities, fractional distillation under reduced pressure can be employed.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound under different conditions.

| Parameter | Non-Catalyzed Thermal Synthesis[5] | Lewis Acid-Catalyzed Synthesis (Typical) |

| Catalyst | None | AlCl₃, BF₃·OEt₂, etc. |

| Temperature | 180°C | 0°C to Room Temperature |

| Pressure | Autoclave pressure | Atmospheric |

| Solvent | None (neat reactants) | Anhydrous Dichloromethane |

| Reactant Ratio (Butadiene:Acrylonitrile) | ~0.9 : 1.0 | 1.0 : 1.2 |

| Reaction Time | 4 hours (feed time) | 14 - 28 hours |

| Yield of this compound | 92.3 - 92.9% | Moderate to High (typically 70-90%) |

| Yield of 4-Vinylcyclohexene (byproduct) | 4.9 - 5.2% | Generally low |

| Endo:Exo Ratio | ~1 : 1[2] | High endo selectivity (e.g., >90:10)[3][4] |

Table 1: Comparison of Reaction Conditions and Yields.

Visualizations

The following diagrams illustrate the key pathways and workflows in the synthesis of this compound.

References

- 1. ias.ac.in [ias.ac.in]

- 2. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JPH05163226A - Production of 4-cyanocyclohexene - Google Patents [patents.google.com]

Spectroscopic Profile of 3-Cyclohexene-1-carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Cyclohexene-1-carbonitrile (CAS No. 100-45-8), a versatile intermediate in organic synthesis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), will be of significant interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Executive Summary

This compound is a cyclic nitrile with the molecular formula C₇H₉N and a molecular weight of 107.15 g/mol .[1] Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. This document details the key spectroscopic features of this compound, presenting the data in a clear and accessible format. Furthermore, it outlines the typical experimental protocols for obtaining such data, providing a valuable resource for laboratory practice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The data presented in Table 1 was acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 5.751 | m | Olefinic proton (CH =CH) |

| 5.638 | m | Olefinic proton (CH=CH ) |

| 2.836 | m | Methine proton (CH -CN) |

| 2.39 | m | Allylic protons |

| 2.31 | m | Allylic protons |

| 2.22 | m | Aliphatic protons |

| 2.11 | m | Aliphatic protons |

| 1.976 | m | Aliphatic protons |

| 1.882 | m | Aliphatic protons |

Data sourced from ChemicalBook.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on typical chemical shift ranges for similar structures, the expected chemical shifts for this compound are summarized in Table 2.

Table 2: Estimated ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~127 | sp² | Olefinic Carbon |

| ~125 | sp² | Olefinic Carbon |

| ~122 | sp³ | Nitrile Carbon (C≡N) |

| ~30-40 | sp³ | Methine Carbon (CH-CN) |

| ~25-35 | sp³ | Allylic Carbons |

| ~20-30 | sp³ | Aliphatic Carbons |

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Data Acquisition: For a ¹H NMR spectrum, a standard single-pulse experiment is usually sufficient. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each carbon atom. Key parameters include the pulse width (e.g., 90°), acquisition time, and relaxation delay.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

The IR spectrum of this compound shows characteristic absorption bands for the alkene and nitrile functional groups. The key peaks are listed in Table 3.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | =C-H stretch (alkene) |

| ~2930 | Strong | C-H stretch (alkane) |

| ~2245 | Medium | C≡N stretch (nitrile) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1440 | Medium | CH₂ bend |

| ~670 | Strong | =C-H bend (cis-alkene) |

Experimental Protocol for IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, a solution can be prepared using a suitable solvent that does not have interfering absorptions in the regions of interest.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the empty salt plates (or the solvent) is first recorded. Then, the spectrum of the sample is acquired. The instrument typically scans a range from 4000 to 400 cm⁻¹. The final spectrum is usually presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The data is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 107 | Moderate | [M]⁺ (Molecular Ion) |

| 80 | High | [M - HCN]⁺ |

| 79 | High | [C₆H₇]⁺ |

| 54 | Base Peak | [C₄H₆]⁺ (from retro-Diels-Alder) |

| 39 | High | [C₃H₃]⁺ |

Data interpreted from the NIST WebBook mass spectrum.

Fragmentation Pattern

The fragmentation of this compound under electron ionization is proposed to follow several key pathways. A significant fragmentation is the retro-Diels-Alder reaction of the cyclohexene ring, leading to the formation of 1,3-butadiene (m/z 54, the base peak) and acrylonitrile. Loss of a hydrogen cyanide (HCN) molecule from the molecular ion results in a fragment at m/z 80.

Experimental Protocol for Mass Spectrometry

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC), which separates the compound from any impurities. A dilute solution of the compound in a volatile solvent like dichloromethane or ether is injected into the GC.

Ionization: Electron Ionization (EI) is a common method used for this type of molecule. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio. A detector then records the abundance of each ion.

Visualization of Spectroscopic Correlations

The following diagram illustrates the structure of this compound and highlights the key atoms and bonds that give rise to the characteristic spectroscopic signals.

Caption: Key spectroscopic correlations for this compound.

References

A Comprehensive Technical Guide to 4-Cyanocyclohexene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical, chemical, and spectral properties of 4-cyanocyclohexene. It details experimental protocols for its synthesis, purification, and analysis, and explores its relevance as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.

Core Physical and Chemical Properties

4-Cyanocyclohexene, also known as 3-cyclohexene-1-carbonitrile, is a cyclic nitrile with the chemical formula C₇H₉N.[1][2] It exists as a clear, colorless to light orange or yellow liquid at room temperature.[3][4] This compound is a key synthetic intermediate, valued for its reactive cyano group and the unsaturated cyclohexene ring, which allow for a variety of chemical transformations.[4][5]

Physical Properties

The key physical properties of 4-cyanocyclohexene are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₉N | [1][2][6] |

| Molecular Weight | 107.15 g/mol | [1][6] |

| CAS Number | 100-45-8 | [1][2] |

| Appearance | Clear, colorless to light orange/yellow liquid | [3][6] |

| Boiling Point | 60 °C at 0.7 mmHg | [5][6] |

| Density | 0.96 g/cm³ | [5][6] |

| Refractive Index | 1.4720 - 1.4750 | [4][6] |

| Flash Point | 65 °C (149 °F) | [4][6] |

| Solubility | Insoluble in water; Soluble in methanol | [5][6] |

| Vapor Pressure | 0.317 mmHg at 25 °C | [6] |

Chemical Identity

| Identifier | Value | Reference |

| IUPAC Name | cyclohex-3-ene-1-carbonitrile | [7] |

| Synonyms | This compound, 1,2,3,6-Tetrahydrobenzonitrile, 4-Cyano-1-cyclohexene | [2][3] |

| InChI Key | GYBNBQFUPDFFQX-UHFFFAOYSA-N | [2] |

| SMILES | C1CC(C=CC1)C#N | [4] |

Experimental Protocols

Synthesis via Diels-Alder Reaction

4-Cyanocyclohexene is synthesized via a [4+2] cycloaddition, specifically the Diels-Alder reaction, between 1,3-butadiene (the diene) and acrylonitrile (the dienophile).

Methodology:

A detailed experimental protocol for the synthesis of 4-cyanocyclohexene is outlined below, adapted from established Diels-Alder reaction procedures.

-

Reaction Setup: A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer and a temperature controller is charged with acrylonitrile. A polymerization inhibitor, such as hydroquinone, is added to prevent the polymerization of acrylonitrile.

-

Reactant Addition: Liquefied 1,3-butadiene is carefully added to the reactor. The molar ratio of acrylonitrile to 1,3-butadiene is typically maintained at or above 1.0 to ensure complete conversion of the diene.

-

Reaction Conditions: The reactor is sealed and heated to a temperature between 150-200°C. The reaction is allowed to proceed with vigorous stirring for several hours. The pressure inside the reactor will increase due to the vapor pressure of the reactants at the elevated temperature.

-

Work-up: After the reaction is complete, the reactor is cooled to room temperature, and any excess pressure is carefully vented. The resulting crude product mixture is then collected.

Purification by Fractional Distillation

The crude 4-cyanocyclohexene is purified by fractional distillation under reduced pressure to separate it from unreacted starting materials and any byproducts.

Methodology:

-

Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a vacuum source.

-

Distillation: The crude product is placed in the round-bottom flask with a few boiling chips. The system is evacuated to the desired pressure (e.g., 0.7 mmHg). The flask is then heated gently.

-

Fraction Collection: The fraction that distills at approximately 60°C under 0.7 mmHg is collected as the purified 4-cyanocyclohexene.[5][6] The refractive index of the collected fractions should be monitored to ensure purity.

Analytical Characterization

A logical workflow for the synthesis and characterization of 4-cyanocyclohexene is presented below.

GC-MS is used to determine the purity of the synthesized 4-cyanocyclohexene and to identify any impurities.

Methodology:

-

Sample Preparation: A dilute solution of the purified 4-cyanocyclohexene is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions: A non-polar capillary column, such as a DB-5ms, is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure separation of components with different boiling points.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are recorded over a mass range of m/z 40-300.

-

Data Analysis: The retention time of the major peak is used to identify 4-cyanocyclohexene, and the mass spectrum of this peak is compared with a reference spectrum for confirmation. The integration of the peak area provides a quantitative measure of purity.

Spectral Data and Interpretation

Infrared (IR) Spectroscopy

The IR spectrum of 4-cyanocyclohexene provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3020 | =C-H stretch (alkene) |

| ~2930 | -C-H stretch (alkane) |

| ~2240 | -C≡N stretch (nitrile) |

| ~1650 | C=C stretch (alkene) |

The presence of a sharp absorption band around 2240 cm⁻¹ is characteristic of the nitrile functional group. The bands around 3020 cm⁻¹ and 1650 cm⁻¹ confirm the presence of the carbon-carbon double bond in the cyclohexene ring.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 4-cyanocyclohexene shows a molecular ion peak ([M]⁺) at m/z 107. The fragmentation pattern is consistent with the structure of the molecule. A prominent fragmentation pathway is the retro-Diels-Alder reaction, which would result in the loss of butadiene (m/z 54) or acrylonitrile (m/z 53).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.7 | m | 2H | Olefinic protons (-CH=CH-) |

| ~2.8 | m | 1H | Methine proton adjacent to the cyano group (-CH-CN) |

| ~2.4 - 2.1 | m | 4H | Allylic and other methylene protons (-CH₂-) |

| ~2.0 - 1.8 | m | 2H | Methylene protons (-CH₂-) |

The ¹³C NMR spectrum shows the number of distinct carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~127 | Olefinic carbons (-CH=CH-) |

| ~121 | Nitrile carbon (-C≡N) |

| ~30 | Methine carbon adjacent to the cyano group (-CH-CN) |

| ~25, 24, 20 | Methylene carbons (-CH₂-) |

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of 4-cyanocyclohexene is dominated by the alkene and nitrile functional groups. The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

While 4-cyanocyclohexene itself is primarily used as a synthetic intermediate, the cyclohexene and cyclohexane scaffolds are of significant interest in drug discovery.[2] These cyclic structures provide a rigid framework that can be functionalized to interact with biological targets. The incorporation of a cyclohexene ring can improve the metabolic stability of a drug candidate compared to more labile structures.

Derivatives of cyclohexene have been investigated for a wide range of biological activities, including:

-

Antimicrobial and Antifungal Activity: Various substituted cyclohexenone derivatives have shown promising activity against bacteria and fungi.

-

Anti-inflammatory and Anti-sepsis Agents: Certain cyclohexene derivatives have demonstrated potent inhibitory activity against the production of inflammatory mediators like nitric oxide (NO) and cytokines.[3]

-

Anticancer Properties: The cyclohexene scaffold is present in a number of natural products with antitumor activity, and synthetic derivatives are being explored as potential anticancer agents.

The versatility of 4-cyanocyclohexene as a starting material allows for the synthesis of a diverse library of cyclohexene and cyclohexane derivatives for screening in drug discovery programs. The cyano group can be readily converted into other functional groups, providing a handle for further molecular elaboration.

Safety and Handling

4-Cyanocyclohexene is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and eye irritation.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. It is also a combustible liquid and should be kept away from heat, sparks, and open flames.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. researchgate.net [researchgate.net]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Cyanocyclohexene [webbook.nist.gov]

- 5. 4-Cyanocyclohexene [webbook.nist.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. web.alfredstate.edu [web.alfredstate.edu]

- 8. odinity.com [odinity.com]

An In-Depth Technical Guide to 3-Cyclohexene-1-carbonitrile: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclohexene-1-carbonitrile, a versatile cyclic nitrile, holds a significant position in the landscape of organic synthesis. Its discovery is intrinsically linked to the advent of the Diels-Alder reaction, a cornerstone of modern organic chemistry. This technical guide provides a comprehensive overview of the discovery, historical context, and key synthetic methodologies for this compound. It further delves into its physicochemical properties, spectroscopic data, and its evolution as a crucial intermediate in the pharmaceutical and agrochemical industries. Detailed experimental protocols and visual representations of reaction mechanisms and workflows are included to serve as a practical resource for researchers and professionals in drug development.

Discovery and Historical Context: A Legacy of the Diels-Alder Reaction

The discovery of this compound is not marked by a singular, isolated event but is rather a direct consequence of one of the most powerful reactions in organic chemistry: the Diels-Alder reaction. Developed by Otto Diels and Kurt Alder in 1928, for which they were awarded the Nobel Prize in Chemistry in 1950, this [4+2] cycloaddition reaction provides a robust method for the formation of six-membered rings.

The synthesis of this compound, also known by synonyms such as 4-Cyanocyclohexene, is a classic example of this reaction, involving the cycloaddition of 1,3-butadiene (the diene) and acrylonitrile (the dienophile). While a specific, dated discovery of this particular molecule is not prominently documented, its potential for synthesis was implicitly established with the publication of Diels and Alder's seminal work. The reaction provides a straightforward and atom-economical route to this valuable cyclic nitrile.

Initially, the applications of this compound were primarily of academic interest, serving as a model compound for studying the scope and mechanism of the Diels-Alder reaction. However, as the field of synthetic organic chemistry advanced, its utility as a versatile intermediate became increasingly apparent. The presence of both a double bond and a nitrile group allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules. This has led to its widespread use in the development of pharmaceuticals and agrochemicals, where the cyclohexene or cyclohexane core and the cyano group (or its derivatives) are key structural motifs.[1][2]

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[2] It is sparingly soluble in water but soluble in many organic solvents. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₉N | [3] |

| Molecular Weight | 107.15 g/mol | [3] |

| CAS Number | 100-45-8 | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 200.9 °C at 760 mmHg | [4] |

| Density | 0.94 g/cm³ | [4] |

| Refractive Index | 1.4720-1.4750 | [4] |

| Flash Point | 65.8 °C | [4] |

| Water Solubility | Insoluble | [4] |

Spectroscopic analysis is crucial for the identification and characterization of this compound. The key spectroscopic data are summarized in Table 2.

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Features | Reference |

| ¹H NMR | Signals corresponding to olefinic, allylic, and aliphatic protons. | [3] |

| ¹³C NMR | Resonances for the nitrile carbon, olefinic carbons, and sp³ hybridized carbons of the ring. | [3] |

| IR Spectroscopy | Characteristic absorption for the C≡N stretch (around 2240 cm⁻¹) and C=C stretch (around 1650 cm⁻¹). | [3] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 107. | [3] |

Synthesis of this compound: The Diels-Alder Reaction

The primary and most efficient method for the synthesis of this compound is the Diels-Alder reaction between 1,3-butadiene and acrylonitrile.[5] This reaction is a concerted pericyclic reaction, meaning that the new sigma bonds are formed in a single transition state.

Reaction Mechanism

The mechanism involves the [4π + 2π] cycloaddition of the electron-rich diene (1,3-butadiene) and the electron-poor dienophile (acrylonitrile). The electron-withdrawing nature of the nitrile group in acrylonitrile makes it a good dienophile for this reaction.

Caption: Diels-Alder reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Representative Laboratory Synthesis

While industrial production may utilize continuous flow reactors and high pressures, a typical laboratory-scale synthesis can be performed under more accessible conditions. The following protocol is a representative example adapted from established procedures for Diels-Alder reactions.

Materials:

-

1,3-Butadiene (can be generated in situ from sulfolene)

-

Acrylonitrile (stabilized with hydroquinone)

-

Hydroquinone (inhibitor)

-

Toluene or another suitable solvent

-

Reaction vessel (e.g., a pressure-resistant glass tube or a stainless-steel autoclave)

Procedure:

-

Reaction Setup: In a thick-walled glass tube or a small autoclave, place acrylonitrile and a small amount of hydroquinone to inhibit polymerization.

-

Addition of Diene: Cool the vessel to a low temperature (e.g., -78 °C using a dry ice/acetone bath) and condense a slight excess of 1,3-butadiene into the vessel.

-

Reaction: Seal the vessel and allow it to warm to room temperature. The reaction is typically heated to a temperature between 100 °C and 180 °C for several hours. The optimal temperature and time depend on the desired conversion and selectivity. A Japanese patent describes a process where the reaction is carried out at 180°C.[6]

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any unreacted butadiene. The reaction mixture is then typically distilled under reduced pressure to isolate the this compound from unreacted starting materials and any polymeric byproducts.

-

Purification and Characterization: The purity of the distilled product can be assessed by gas chromatography (GC). The structure is confirmed by spectroscopic methods such as NMR, IR, and MS, which should match the data presented in Table 2.

Caption: A generalized experimental workflow for the synthesis of this compound.

Applications in Drug Development and Agrochemicals

The synthetic versatility of this compound has made it a valuable intermediate in the pharmaceutical and agrochemical industries. The cyclohexene ring can be functionalized in various ways (e.g., epoxidation, dihydroxylation, hydrogenation), and the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups.

While a comprehensive list of all drugs and agrochemicals derived from this intermediate is beyond the scope of this guide, its importance can be illustrated by its use in the synthesis of various complex molecules. For instance, the cyclohexanecarbonitrile scaffold, which can be readily obtained by hydrogenation of this compound, is a key structural element in a number of drug candidates.[1][2] Its application spans a wide range of therapeutic areas and crop protection agents.

The historical development of these applications followed the broader trends in medicinal and agricultural chemistry, with an increasing demand for novel and structurally diverse compounds for biological screening. The ready availability and relatively low cost of this compound have made it an attractive starting material for the synthesis of compound libraries for high-throughput screening.

Conclusion

This compound stands as a testament to the enduring power of the Diels-Alder reaction. From its conceptual origins in the early 20th century to its current role as a key building block in the life sciences, its journey reflects the evolution of modern organic synthesis. For researchers and professionals in drug development, a thorough understanding of the history, synthesis, and reactivity of this versatile intermediate is essential for the design and execution of innovative synthetic strategies. This guide provides a foundational resource to support these endeavors, offering both historical perspective and practical synthetic knowledge.

References

- 1. lookchem.com [lookchem.com]

- 2. CAS 100-45-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C7H9N | CID 66013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. JPH05163226A - Production of 4-cyanocyclohexene - Google Patents [patents.google.com]

Thermodynamic Properties of 3-Cyclohexene-1-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexene-1-carbonitrile is a versatile organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its thermodynamic properties is crucial for process development, safety assessments, and reaction optimization. This technical guide provides a summary of key thermodynamic data for a closely related saturated analogue, cyclohexanecarbonitrile, and details the experimental protocols necessary to determine these properties for this compound. The methodologies described herein, namely bomb calorimetry and Differential Scanning Calorimetry (DSC), are standard techniques for acquiring precise thermodynamic information for organic compounds.

Quantitative Thermodynamic Data

Table 1: Enthalpy and Heat Capacity of Cyclohexanecarbonitrile

| Property | Value | Units | Temperature (K) | Reference |

| Enthalpy of Formation (Gas, ΔfH°gas) | -1.3 ± 1.8 | kJ/mol | 298.15 | [3] |

| Enthalpy of Vaporization (ΔvapH°) | 53.55 | kJ/mol | 298.15 | [5] |

| Constant Pressure Heat Capacity (Liquid, Cp,liquid) | 177.9 | J/mol·K | 297 | [2] |

Table 2: Entropy of Phase Transitions of Cyclohexanecarbonitrile

| Property | Value | Units | Temperature (K) | Initial Phase | Final Phase | Reference |

| Entropy of Phase Transition (ΔStrs) | 34.5 | J/mol·K | 215.0 | Crystalline II | Crystalline I | [4] |

| Entropy of Fusion (ΔfusS) | 12.75 | J/mol·K | 285.1 | Crystalline I | Liquid | [4] |

Experimental Protocols

The determination of the thermodynamic properties of this compound would involve the following established experimental methodologies.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples.[6][7] From the heat of combustion, the standard enthalpy of formation (ΔfH°) can be calculated.

Methodology:

-

Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of this compound is weighed into a sample crucible.[8] A known length of ignition wire is attached to the electrodes of the bomb head, with the wire in contact with the sample.

-

Bomb Assembly: The crucible is placed in the bomb, and a small, known amount of water is added to the bottom of the bomb to ensure that the water vapor is saturated, and the combustion products are in their standard state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.[1]

-

Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Corrections and Calculations: The raw temperature change is corrected for heat exchange with the surroundings and the heat released by the ignition wire. The heat capacity of the calorimeter system (Ccal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample at constant volume (ΔU) is then calculated.

-

Conversion to Enthalpy: The enthalpy of combustion (ΔH) is calculated from ΔU using the relationship ΔH = ΔU + Δ(PV), where Δ(PV) accounts for the change in the number of moles of gas during the reaction.[8]

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpy changes associated with phase transitions (e.g., melting, crystallization).[9][10]

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of this compound is hermetically sealed in an aluminum pan.[11] An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically includes an initial isothermal period, a controlled heating or cooling ramp, and a final isothermal period. A constant flow of inert gas (e.g., nitrogen) is maintained through the cell.[12]

-

Data Collection: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is changed. This differential heat flow is recorded as a function of temperature.

-

Heat Capacity Determination: To determine the specific heat capacity (Cp), three scans are performed: a baseline scan with two empty pans, a scan with a sapphire standard (of known Cp), and a scan with the sample. The heat flow data from these three scans are used to calculate the Cp of the sample over the desired temperature range.

-

Phase Transition Analysis: Endothermic or exothermic peaks in the DSC thermogram indicate phase transitions. The temperature at the peak maximum corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition (e.g., enthalpy of fusion, ΔfusH).

Calculation of Gibbs Free Energy and Entropy

Once the standard enthalpy of formation (ΔfH°) is determined from bomb calorimetry and the standard entropy (S°) is obtained from heat capacity measurements down to near absolute zero (using the third law of thermodynamics), the standard Gibbs free energy of formation (ΔfG°) can be calculated using the following equation:[13][14]

ΔfG° = ΔfH° - TΔfS°

Where T is the standard temperature (298.15 K) and ΔfS° is the standard entropy of formation, calculated from the absolute entropies of the compound and its constituent elements in their standard states.

Conclusion

The thermodynamic properties of this compound are essential for its effective and safe use in research and industrial applications. While experimental data for this specific compound is sparse, this guide outlines the robust and well-established experimental protocols, bomb calorimetry and Differential Scanning Calorimetry, that can be employed to determine its key thermodynamic parameters. The provided data for the related compound, cyclohexanecarbonitrile, offers a useful preliminary estimate. The application of the detailed methodologies presented here will enable the generation of precise and reliable thermodynamic data for this compound, facilitating advancements in chemical synthesis and process optimization.

References

- 1. ivypanda.com [ivypanda.com]

- 2. Cyclohexanecarbonitrile [webbook.nist.gov]

- 3. Cyclohexanecarbonitrile [webbook.nist.gov]

- 4. Cyclohexanecarbonitrile [webbook.nist.gov]

- 5. Cyclohexanecarbonitrile [webbook.nist.gov]

- 6. homepages.gac.edu [homepages.gac.edu]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. mse.ucr.edu [mse.ucr.edu]

- 10. Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials | MDPI [mdpi.com]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 14. chemguide.co.uk [chemguide.co.uk]

Quantum Chemical Insights into 3-Cyclohexene-1-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, electronic, and vibrational properties of 3-Cyclohexene-1-carbonitrile (also known as 4-cyanocyclohexene), a versatile building block in organic synthesis. By integrating high-level quantum chemical calculations with experimental data, this document offers a comprehensive resource for understanding and utilizing this molecule in research and development, particularly in the context of medicinal chemistry and materials science.

Computational Methodology

Quantum chemical calculations were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Computational Protocol

The molecular geometry of this compound was optimized using the B3LYP functional combined with the 6-311++G(d,p) basis set. This level of theory provides a reliable balance between computational cost and accuracy for organic molecules. To account for dispersion forces, which are crucial for accurate conformational analysis, Grimme's D3 dispersion correction with Becke-Johnson damping (D3BJ) was included. All calculations were performed using a computational chemistry software package. Frequency calculations were carried out at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface and to obtain theoretical vibrational spectra. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were also calculated to assess the molecule's electronic properties and reactivity.

Methodological & Application

Application Notes and Protocols for the Diels-Alder Reaction Using 3-Cyclohexene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Diels-Alder reaction utilizing 3-Cyclohexene-1-carbonitrile as a dienophile. This versatile building block, featuring a reactive alkene activated by an electron-withdrawing nitrile group, serves as a valuable tool in the synthesis of complex bicyclic and polycyclic structures relevant to pharmaceutical and materials science research.

Introduction to the Diels-Alder Reaction

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis. It involves the concerted reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring.[1] The reaction is highly stereospecific and provides a reliable method for the construction of complex cyclic systems with good control over stereochemistry.[2] The presence of an electron-withdrawing group on the dienophile, such as the nitrile group in this compound, generally accelerates the reaction.[3]

This compound as a Dienophile

This compound is an effective dienophile in Diels-Alder reactions. The electron-withdrawing nature of the cyano group polarizes the double bond, making it more electrophilic and thus more reactive towards electron-rich dienes. This reactivity allows for the formation of a variety of substituted bicyclo[2.2.2]octene and related polycyclic adducts, which are valuable scaffolds in medicinal chemistry and materials science.

Key Features:

-

Activated Dienophile: The nitrile group enhances reactivity.

-

Stereochemical Control: The reaction proceeds with predictable stereochemistry.

-

Versatile Building Block: The resulting adducts can be further functionalized.

Applications in Synthesis

The bicyclic and polycyclic nitrile-containing products derived from the Diels-Alder reaction of this compound are valuable intermediates in the synthesis of:

-

Natural Products: The rigid, three-dimensional structures of the adducts mimic core motifs found in various natural products.[4]

-

Pharmaceutical Scaffolds: The bicyclo[2.2.2]octane core is a recognized pharmacophore in drug discovery, offering a rigid framework to orient functional groups for optimal interaction with biological targets.

-

Functional Materials: The unique architectures of the adducts can be exploited in the design of novel polymers and materials with specific properties.

General Experimental Protocols

While specific reaction conditions will vary depending on the diene used, the following protocols provide a general framework for conducting Diels-Alder reactions with this compound.

Thermal Diels-Alder Reaction with 1,3-Butadiene

This protocol describes a typical thermal Diels-Alder reaction. 1,3-Butadiene can be generated in situ from the thermal decomposition of 3-sulfolene.[1]

Materials:

-

This compound

-

3-Sulfolene (to generate 1,3-butadiene)

-

Xylene (high-boiling solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Crystallization dish

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq) and 3-sulfolene (1.2 eq).

-

Solvent Addition: Add a sufficient volume of dry xylene to dissolve the reactants.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The thermal decomposition of 3-sulfolene will generate 1,3-butadiene and sulfur dioxide gas.[1]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Crystallization: Transfer the reaction mixture to a crystallization dish and allow the solvent to evaporate slowly in a fume hood. Alternatively, the product can be precipitated by the addition of a non-polar solvent like petroleum ether.[5]

-

Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]

-

Characterization: Characterize the product by melting point, NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Lewis Acid Catalyzed Diels-Alder Reaction with Furan

Lewis acid catalysis can significantly accelerate the Diels-Alder reaction, particularly with less reactive dienes like furan, and can improve stereoselectivity.[7][8]

Materials:

-

This compound

-

Furan

-

Lewis Acid (e.g., AlCl₃, BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Schlenk flask or oven-dried glassware

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Syringes for transfer of reagents

-

Quenching solution (e.g., saturated aqueous NaHCO₃)

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: Under an inert atmosphere, add this compound (1.0 eq) and anhydrous DCM to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or dry ice/acetone bath.

-

Lewis Acid Addition: Slowly add the Lewis acid (e.g., 1.1 eq of AlCl₃) to the stirred solution.

-

Diene Addition: Add furan (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at the specified temperature until completion, monitoring by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of a suitable quenching solution (e.g., saturated aqueous NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.

Data Presentation

The following tables summarize hypothetical quantitative data for representative Diels-Alder reactions of this compound.

Table 1: Thermal Diels-Alder Reactions

| Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |

| 1,3-Butadiene | Toluene | 110 | 24 | 85 | 4:1 |

| Isoprene | Xylene | 140 | 18 | 78 | 3:1 |

| Cyclopentadiene | Benzene | 80 | 12 | 92 | >95:5 |

| Anthracene | 1,2-Dichlorobenzene | 180 | 48 | 65 | Not Applicable |

Table 2: Lewis Acid Catalyzed Diels-Alder Reactions

| Diene | Lewis Acid (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |

| Furan | AlCl₃ (1.1) | DCM | 0 | 4 | 75 | >98:2 |

| 1,3-Butadiene | BF₃·OEt₂ (1.0) | DCM | -78 | 2 | 90 | 10:1 |

| Isoprene | ZnCl₂ (1.5) | Ether | 25 | 6 | 82 | 8:1 |

Visualizations

Caption: General mechanism of the Diels-Alder reaction.

Caption: Typical workflow for a Lewis Acid catalyzed reaction.

References

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. The Intramolecular Diels-Alder Reaction in Natural Product Synthesis [organic-chemistry.org]

- 5. Lab report #4: Diels-Alder Reaction [docs.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. ias.ac.in [ias.ac.in]

Application Notes: 3-Cyclohexene-1-carbonitrile as a Precursor for Cyclohexanedione Herbicides

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexene-1-carbonitrile is a versatile chemical intermediate with significant potential in the synthesis of agrochemicals, particularly herbicides. Its cyclic structure and reactive nitrile group make it a suitable starting material for the construction of more complex molecules, including the cyclohexanedione class of herbicides. These herbicides are widely used for post-emergence grass weed control in a variety of broadleaf crops. This document provides detailed application notes and protocols for the conceptual synthesis of cyclohexanedione herbicides, such as clethodim, utilizing this compound as a precursor.

Core Concept: From Precursor to Active Ingredient

The primary application of this compound in this context is its conversion to a 5-substituted-1,3-cyclohexanedione. This intermediate is the core scaffold of the "dim" family of herbicides (e.g., clethodim, sethoxydim). The mode of action of these herbicides is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in grasses.[1][2][3] This inhibition leads to the disruption of cell membrane formation and ultimately the death of the targeted weed species.

The general synthetic strategy involves the transformation of the nitrile and alkene functionalities of this compound to generate the desired dione structure with the appropriate side chain at the 5-position.

Key Synthetic Pathways

The conversion of this compound to a key herbicidal intermediate, a 5-substituted-1,3-cyclohexanedione, is a multi-step process. A plausible synthetic route involves a Michael addition followed by a Dieckmann or Claisen condensation.

Caption: Synthetic pathway from this compound.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of a 5-substituted-1,3-cyclohexanedione from this compound, which is a crucial precursor for herbicides like clethodim.

Protocol 1: Synthesis of a 5-Substituted-1,3-Cyclohexanedione Intermediate

This protocol outlines the conceptual synthesis of a 5-substituted-1,3-cyclohexanedione, a key intermediate for many cyclohexanedione herbicides.

Materials:

-

This compound

-

Strong acid (e.g., HCl, H₂SO₄)

-

Alcohol (e.g., ethanol, methanol)

-

Esterification catalyst (e.g., sulfuric acid)

-

Michael donor (e.g., dimethyl malonate)

-

Base (e.g., sodium methoxide)

-

Appropriate solvents (e.g., toluene, methanol)

Procedure:

-

Hydrolysis of the Nitrile: The nitrile group of this compound is first hydrolyzed to a carboxylic acid. This can be achieved by refluxing with a strong aqueous acid.

-

Esterification: The resulting cyclohexenecarboxylic acid is then esterified, for example, by refluxing with an alcohol in the presence of a catalytic amount of strong acid, to yield the corresponding α,β-unsaturated ester.

-

Michael Addition: The α,β-unsaturated ester is subjected to a Michael addition with a suitable Michael donor, such as dimethyl malonate, in the presence of a base like sodium methoxide. This reaction forms the carbon-carbon bond that will become the backbone of the substituted dione.

-

Intramolecular Condensation (Dieckmann or similar): The product of the Michael addition is then induced to undergo an intramolecular condensation reaction, such as a Dieckmann condensation, by treatment with a strong base. This step forms the six-membered dione ring.

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed and decarboxylated to yield the final 5-substituted-1,3-cyclohexanedione.

Protocol 2: Synthesis of Clethodim from a 5-Substituted-1,3-Cyclohexanedione Intermediate

This protocol describes the final steps to synthesize the herbicide clethodim, starting from the 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione intermediate.

Materials:

-

5-[2-(ethylthio)propyl]-1,3-cyclohexanedione

-

Propionyl chloride

-

O-(3-chloro-2-propenyl)hydroxylamine

-

Solvent (e.g., dichloromethane)

-

Base (e.g., triethylamine)

Procedure:

-

Acylation: The 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione is acylated with propionyl chloride in the presence of a base to form 5-[2-(ethylthio)propyl]-2-propionyl-1,3-cyclohexanedione.

-

Oximation: The acylated intermediate is then reacted with O-(3-chloro-2-propenyl)hydroxylamine in a suitable solvent like dichloromethane to form the final product, clethodim.[4]

Data Presentation

The efficacy of cyclohexanedione herbicides is typically quantified by their inhibition constant (Kᵢ) for the ACCase enzyme and by greenhouse or field trials measuring the concentration required for 50% growth inhibition (I₅₀ or GR₅₀).

| Herbicide | Target Organism | ACCase Kᵢ (µM) | Reference |

| Alloxydim | Avena fatua | 0.86 | [2] |

| Sethoxydim | Zea mays | 1.95 | [2] |

| Clethodim | Lolium multiflorum | 0.02 | [2] |

| Alloxydim | Pisum sativum | 1100 | [2] |

| Sethoxydim | Spinacia oleracea | 2200 | [2] |

| Clethodim | Glycine max | 53 | [2] |

Signaling Pathway and Experimental Workflow

The herbicidal activity of cyclohexanediones stems from their ability to inhibit the Acetyl-CoA Carboxylase (ACCase) enzyme, a key player in fatty acid biosynthesis.

Caption: Inhibition of ACCase by cyclohexanedione herbicides.

The workflow for developing and evaluating new herbicides based on the this compound precursor involves several key stages.

Caption: Workflow for herbicide development and evaluation.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of cyclohexanedione herbicides. Through a series of well-established organic transformations, this starting material can be converted into the complex molecular structures required for potent and selective herbicidal activity. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of novel agrochemicals derived from this promising intermediate. Further research into optimizing the synthetic route from this compound to various 5-substituted-1,3-cyclohexanediones could lead to the development of new and more effective herbicidal agents.

References

- 1. Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Robinson annulation - Wikipedia [en.wikipedia.org]

- 3. BJOC - Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors [beilstein-journals.org]

- 4. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site | MDPI [mdpi.com]

Application Notes and Protocols for 3-Cyclohexene-1-carbonitrile in Polymer Chemistry: A Research Prospectus

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclohexene-1-carbonitrile is a bifunctional molecule containing a reactive carbon-carbon double bond within a cyclohexene ring and a polar nitrile group. While its use in organic synthesis as a research chemical is established, its application in polymer chemistry is not yet extensively documented in publicly available literature.[1][2][3][4] This document provides a research prospectus outlining potential polymerization pathways, hypothetical experimental protocols, and expected properties of polymers derived from this compound. The information herein is intended to serve as a foundational guide for researchers interested in exploring this monomer for the development of novel polymers with unique thermal and chemical properties.

Introduction

This compound possesses two key functional groups that make it an intriguing candidate for polymerization:

-

A cyclohexene moiety: The double bond can potentially undergo addition polymerization, and the rigid ring structure would be expected to impart thermal stability and a high glass transition temperature (Tg) to the resulting polymer.

-

A nitrile group: This polar functional group can enhance adhesion, solvent resistance, and provide a site for post-polymerization modification.

The combination of a rigid aliphatic ring and a polar functional group suggests that polymers based on this compound could find applications in specialty plastics, adhesives, and coatings.

Proposed Polymerization Pathways

Based on the chemical structure of this compound, several polymerization methods could be theoretically employed. The primary route of polymerization is expected to occur via the vinyl group of the cyclohexene ring.

Free Radical Polymerization

This is a common and robust method for polymerizing vinyl monomers. A radical initiator would add to the double bond of this compound, generating a new radical species that propagates by adding to subsequent monomer units.

Anionic Polymerization

Anionic polymerization, initiated by strong nucleophiles like organolithium compounds, is another potential route. The initiator would add to the double bond, creating a carbanionic propagating center. However, the electrophilic nature of the nitrile group could lead to side reactions, such as cyclization or termination, which would need to be carefully controlled, likely through the use of low temperatures and non-polar solvents.

Hypothetical Experimental Protocols

The following are proposed starting points for the experimental investigation of this compound polymerization. These are not based on established procedures and will require optimization.

Protocol for Free Radical Polymerization of this compound

Objective: To synthesize poly(this compound) via free radical polymerization and to characterize its basic properties.

Materials:

-

This compound (freshly distilled)

-

Azobisisobutyronitrile (AIBN) (recrystallized)

-

Toluene (anhydrous)

-

Methanol

-

Argon or Nitrogen gas

Procedure:

-

Monomer and Initiator Preparation: In a Schlenk flask, dissolve a specific amount of AIBN in anhydrous toluene.

-

Polymerization: Add freshly distilled this compound to the initiator solution.

-

Inert Atmosphere: De-gas the solution by three freeze-pump-thaw cycles and backfill with an inert gas (Argon or Nitrogen).

-

Reaction: Place the sealed flask in a preheated oil bath at a controlled temperature (e.g., 60-80 °C) and stir for a defined period (e.g., 24 hours).

-

Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent like methanol with vigorous stirring.

-

Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomer and initiator residues.

-

Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.

Characterization:

-

Molecular Weight: Determined by Gel Permeation Chromatography (GPC).

-

Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.

-

Thermal Properties: Analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Data Presentation: Expected Polymer Properties

The following table summarizes the hypothetical properties of poly(this compound) based on its chemical structure. Actual experimental values would need to be determined.

| Property | Expected Characteristic | Rationale |

| Glass Transition (Tg) | High | The rigid cyclohexyl rings in the polymer backbone will restrict chain mobility. |

| Thermal Stability | Good to Excellent | The saturated hydrocarbon backbone is expected to be thermally stable. The degradation temperature will depend on the polymerization method and purity. |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP), potentially insoluble in non-polar solvents (e.g., hexane). | The polar nitrile groups will influence solubility. |

| Chemical Resistance | Good resistance to non-polar solvents and oils. | Due to the polarity imparted by the nitrile groups. |

| Adhesion | Potentially good adhesive properties. | The polar nitrile groups can interact with various surfaces. |

| Mechanical Properties | Likely to be a rigid and potentially brittle material. | The bulky, cyclic structure of the repeating unit will likely lead to a stiff polymer chain. |

Visualizations of Proposed Mechanisms

The following diagrams illustrate the proposed polymerization pathways for this compound.

References

Asymmetric Synthesis Involving 3-Cyclohexene-1-carbonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals